molecular formula C20H22FN3O4S B6441082 1-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethan-1-one CAS No. 2548995-70-4

1-{5-[(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-2,3-dihydro-1H-indol-1-yl}ethan-1-one

Cat. No.: B6441082
CAS No.: 2548995-70-4
M. Wt: 419.5 g/mol
InChI Key: VNABKAKWVHAJJT-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a 2,3-dihydro-1H-indole core substituted with a pyrrolidinyl group linked to a 5-fluoropyridin-2-yloxy methyl moiety.

Properties

IUPAC Name

1-[5-[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c1-14(25)24-9-7-16-10-18(3-4-19(16)24)29(26,27)23-8-6-15(12-23)13-28-20-5-2-17(21)11-22-20/h2-5,10-11,15H,6-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNABKAKWVHAJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC(C3)COC4=NC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and synthetic features of the target compound with its analogs:

Compound Name / ID Core Structure Substituents Molecular Formula (if available) Yield (%) Key Spectral Data (NMR)
Target Compound 2,3-Dihydro-1H-indole 5-[(3-{[(5-Fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl], acetyl Not provided Not given Not provided
Compound 18 4-Fluoroindoline 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, 5-fluoropyridin-2-yl ethanone Not provided 64 Not provided
Compound 27 4-Fluoroindoline 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, pyridin-4-yl ethanone Not provided 69 δ 3.18–3.30 (m, 2H), 8.47–8.58 (m, 2H; pyridin-4-yl)
1010133-05-7 2,3-Dihydro-1H-indole 4-Trifluoromethyl-benzenesulphonyl, pyridin-4-yl-piperazin-1-yl C22H28FN3O4 Not given Not provided

Key Findings:

Fluorine Substitution: The target compound’s 5-fluoropyridin-2-yl group may enhance binding affinity compared to non-fluorinated analogs (e.g., Compound 27’s pyridin-4-yl), as fluorination often improves metabolic stability and target selectivity .

Sulfonamide Linkage : The pyrrolidinyl sulfonyl group in the target compound contrasts with the trifluoromethyl-benzenesulphonyl group in 1010133-05-7 . Sulfonamide linkages are critical for hydrogen bonding in kinase active sites, suggesting divergent target profiles.

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